molecular formula C27H26N4O5 B5601335 3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

Cat. No.: B5601335
M. Wt: 486.5 g/mol
InChI Key: XGHNJUHVXYQUBV-LQKURTRISA-N
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Description

3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, a methoxyphenyl group, and a phenylpyrazolyl group, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with 1-phenyl-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide involves its interaction with specific molecular targets. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The compound may also modulate receptor activity, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-33-22-12-10-18(11-13-22)25-20(17-31(30-25)21-8-6-5-7-9-21)16-28-29-27(32)19-14-23(34-2)26(36-4)24(15-19)35-3/h5-17H,1-4H3,(H,29,32)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHNJUHVXYQUBV-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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